N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14539610
Molecular Formula: C16H13N5OS2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N5OS2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H13N5OS2/c1-21-14(11-5-3-2-4-6-11)19-20-16(21)24-10-13(22)18-15-12(9-17)7-8-23-15/h2-8H,10H2,1H3,(H,18,22) |
| Standard InChI Key | BDQSDTXWQXMTGU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C3=CC=CC=C3 |
Introduction
N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of thiophene derivatives. This molecule incorporates structural features such as a cyanothiophene ring, a triazole moiety, and a sulfanyl-acetamide linkage, which collectively contribute to its potential biological properties. The compound has attracted research interest for its prospective pharmacological applications.
Synthesis
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. Key steps include:
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Thiophene functionalization to introduce the cyano group.
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Formation of the triazole ring via cyclization reactions using hydrazine derivatives.
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Coupling of the triazole with a sulfanyl-acetamide group.
The reaction conditions often require mild temperatures and catalytic agents to ensure high yield and purity.
Analytical Characterization
The compound is confirmed using advanced spectroscopic techniques:
| Technique | Findings |
|---|---|
| 1H-NMR | Signals corresponding to aromatic protons, methyl group, and amide hydrogen. |
| 13C-NMR | Peaks for carbon atoms in thiophene, triazole, nitrile, and acetamide groups. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight (296 g/mol). |
These methods validate the structural integrity and purity of the synthesized compound.
Molecular Docking Studies
In silico studies suggest that N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits strong binding affinity towards enzymes like 5-lipoxygenase (5-LOX). This enzyme is implicated in inflammatory processes, making the compound a potential anti-inflammatory agent.
Antimicrobial Potential
The thiophene and triazole moieties are known for their antimicrobial properties. Preliminary studies indicate activity against Gram-positive and Gram-negative bacteria as well as fungi.
Comparative Analysis with Related Compounds
To understand its uniqueness, it is useful to compare this compound with structurally similar molecules:
This comparison highlights the importance of the triazole moiety in enhancing biological activities.
Future Directions
Further research on N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide should focus on:
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Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion.
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Toxicological Studies: Assessing safety profiles for therapeutic use.
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Structure Optimization: Modifying functional groups to enhance potency and selectivity.
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